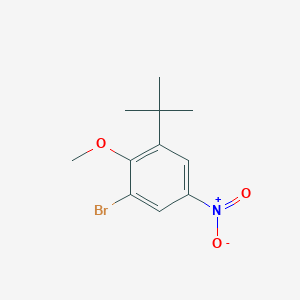
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene is an organic compound with the molecular formula C11H14BrNO3. It is a derivative of benzene, featuring a bromine atom, a tert-butyl group, a methoxy group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving the bromination, nitration, and alkylation of benzene derivatives. One common method involves the following steps:
Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromobenzene.
Nitration: Bromobenzene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group, forming 1-bromo-3-nitrobenzene.
Alkylation: The nitro compound is then subjected to Friedel-Crafts alkylation using tert-butyl chloride (C4H9Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the tert-butyl group, resulting in 1-bromo-3-(tert-butyl)-2-nitrobenzene.
Methoxylation: Finally, the compound is treated with methanol (CH3OH) in the presence of a base such as sodium methoxide (NaOCH3) to introduce the methoxy group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The nitro group can be reduced to an amino group (NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Oxidation: The methoxy group can be oxidized to a carboxylic acid (COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar solvents like water or ethanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or other metal catalysts.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products include 1-(tert-butyl)-2-methoxy-5-nitrobenzene derivatives with different substituents replacing the bromine atom.
Reduction: The major product is 1-bromo-3-(tert-butyl)-2-methoxy-5-aminobenzene.
Oxidation: The major product is 1-bromo-3-(tert-butyl)-2-carboxy-5-nitrobenzene.
科学的研究の応用
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 1-bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through an SN2 or SN1 mechanism, depending on the reaction conditions. In reduction reactions, the nitro group is reduced to an amino group via catalytic hydrogenation, involving the transfer of hydrogen atoms to the nitro group.
類似化合物との比較
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene can be compared with similar compounds such as:
1-Bromo-3-(tert-butyl)-2-methoxybenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-Bromo-3-(tert-butyl)-2-nitrobenzene:
1-Bromo-3-(tert-butyl)-5-nitrobenzene: Lacks the methoxy group and has a different substitution pattern on the benzene ring.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct reactivity and applications in various fields.
特性
CAS番号 |
1132940-55-6 |
|---|---|
分子式 |
C11H14BrNO3 |
分子量 |
288.14 g/mol |
IUPAC名 |
1-bromo-3-tert-butyl-2-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C11H14BrNO3/c1-11(2,3)8-5-7(13(14)15)6-9(12)10(8)16-4/h5-6H,1-4H3 |
InChIキー |
KBKKEFKSKXIVJX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



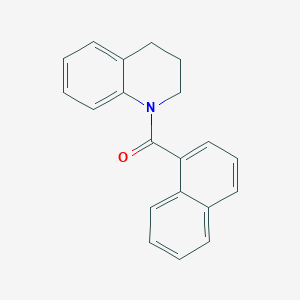
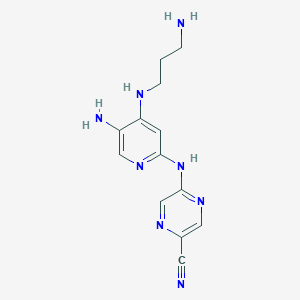
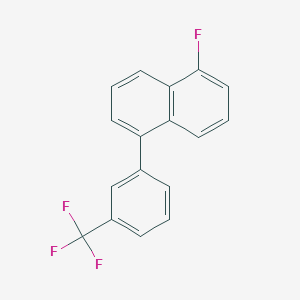

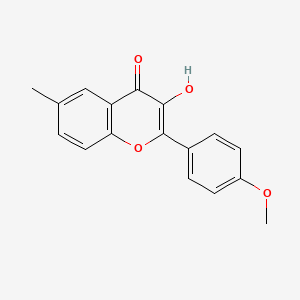
![2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine](/img/structure/B11841435.png)

![3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11841450.png)
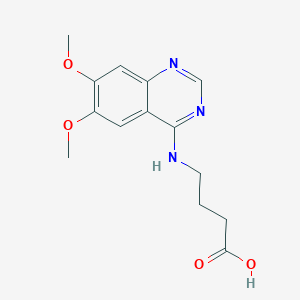
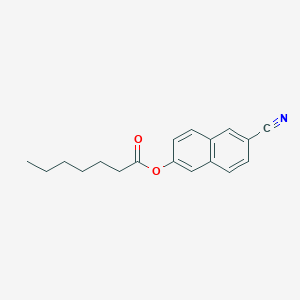


![1-Benzhydryl-1H-benzo[d]imidazole](/img/structure/B11841484.png)
